molecular formula C9H6N2O3 B180278 4-Hydroxycinnoline-3-carboxylic acid CAS No. 18514-85-7

4-Hydroxycinnoline-3-carboxylic acid

Cat. No.: B180278
CAS No.: 18514-85-7
M. Wt: 190.16 g/mol
InChI Key: ZIPLRYYWAXPVMG-UHFFFAOYSA-N
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Description

4-Hydroxycinnoline-3-carboxylic acid is a heterocyclic compound featuring a cinnoline core substituted with a hydroxyl group at position 4 and a carboxylic acid moiety at position 2. Its synthesis, first described by Barber et al. (1961), involves the cyclization of mesoxalyl chloride phenylhydrazones . This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing derivatives with immunomodulating, anxiolytic, and herbicidal properties . Structurally, its planar aromatic system and polar functional groups contribute to its pharmacological versatility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxo-1H-cinnoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-5-3-1-2-4-6(5)10-11-7(8)9(13)14/h1-4H,(H,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPLRYYWAXPVMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40968256
Record name 4-Hydroxycinnoline-3-carboxylic acid
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Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53512-17-7, 18514-85-7
Record name 53512-17-7
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Record name 4-Hydroxycinnoline-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
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Preparation Methods

Reaction Mechanism and Starting Materials

The enamine pathway, described in Patent EP0245690A1, begins with the synthesis of enol ethers III through acylation of diethyl malonate with benzoyl halides (1 ) in the presence of magnesium ethylate. Subsequent reaction with amines (IV ) yields enamines II , which undergo cyclization at elevated temperatures (60–300°C) to form 4-hydroxyquinoline-3-carboxylic acids (I ).

Critical Parameters:

  • Temperature : Optimal cyclization occurs at 80–180°C. Higher temperatures risk decomposition of thermolabile substituents.

  • Solvents : DMF, dimethyl sulfoxide, or N-methylpyrrolidone enhance reaction homogeneity.

  • Byproducts : Isomeric quinolines form with electron-withdrawing substituents on the aniline ring.

Nitro-Reduction and Cyclization Approach

Stepwise Synthesis from o-Nitrobenzoic Acid

Patent CN106187887A outlines a four-step process:

  • Condensation : o-Nitrobenzoic acid reacts with monoethyl malonate potassium salt and N,N-carbonyldiimidazole (CDI) to form 3-(2-nitrophenyl)-3-oxopropionate (V ).

  • Reduction : Catalytic hydrogenation converts V to 3-(2-aminophenyl)-3-oxopropionate (VI ).

  • Cyclization : VI reacts with DMF-DMA at 50–120°C, forming ethyl 4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis : Alkaline hydrolysis (60–100°C) yields the final carboxylic acid.

Optimization Highlights:

  • Cyclization Temperature : 50–120°C (2–10 hours) minimizes side reactions.

  • Hydrolysis : Yields improve with pH adjustment to 3.5–5 post-reaction.
    Overall Yield : ~45% (24.6 g from 55 g nitro precursor).

Advantages Over Classical Methods

  • Milder Conditions : Avoids extreme temperatures, preserving sensitive functional groups.

  • Reduced Isomerization : Selective cyclization with DMF-DMA suppresses byproduct formation.

Comparative Analysis of Methodologies

Efficiency and Practicality

ParameterEnamine CyclizationNitro-Reduction
Temperature Range 80–180°C50–120°C
Key Solvent DMFDMF-DMA
Yield Moderate (unreported)~45%
Functional Group Tolerance Low (electron-withdrawing groups problematic)High (nitro/amino compatibility)

Limitations and Challenges

  • Enamine Route : Requires anhydrous conditions and suffers from low yields with electron-deficient anilines.

  • Nitro-Reduction : Multi-step synthesis increases purification demands, though scalability is feasible.

Mechanistic Insights and Side Reactions

Cyclization Pathways

  • Enamine Route : Thermal activation induces intramolecular nucleophilic attack, forming the quinoline core.

  • DMF-DMA Mediation : Facilitates imine formation, followed by cyclodehydration to the heterocycle.

Byproduct Formation

  • Polymerization : Observed in decarboxylation of related 4-hydroxycinnamic acids at >200°C.

  • Isomerization : Electron-rich anilines in the enamine method lead to regioisomeric quinolines .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxycinnoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to yield different oxidation products.

    Reduction: Reduction reactions can be performed to remove the hydroxyl group, converting it into other derivatives.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable reagents.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various cinnoline derivatives, which can be further utilized in different applications.

Scientific Research Applications

Pharmaceutical Development

Antimicrobial and Antiviral Properties
4-Hydroxycinnoline-3-carboxylic acid derivatives have been extensively studied for their potential as antimicrobial agents. Research indicates that these compounds can inhibit the growth of resistant bacterial strains, making them valuable in the development of new antibiotics. For instance, derivatives have shown moderate inhibitory effects against HIV-1, with specific compounds demonstrating up to 32% inhibition at concentrations of 100 µM in cellular assays . Additionally, some derivatives have been identified as potent inhibitors of Hepatitis B virus replication, highlighting their potential in antiviral drug development .

Cancer Therapeutics
The compound's derivatives have also been investigated for their cytotoxic effects on cancer cells. Certain 4-hydroxyquinoline derivatives exhibit selective toxicity towards doxorubicin-resistant cancer cells compared to sensitive lines, suggesting their utility in overcoming drug resistance in cancer therapy . The ability to modify the structure of these compounds allows for a tailored approach to enhance their therapeutic efficacy.

Analytical Chemistry

Reagent in Spectrophotometry
In analytical chemistry, this compound is utilized as a reagent for detecting and quantifying metal ions in environmental samples. Its unique structure allows it to form stable complexes with various metal ions, facilitating accurate measurements through spectrophotometric methods . This application is particularly important in environmental monitoring and quality control.

Biological Research

Investigating Antimicrobial Mechanisms
The compound is employed in biological research to explore its mechanisms of action as an antimicrobial agent. Studies have demonstrated its effectiveness against various pathogens, aiding researchers in understanding how these compounds can be used to combat infections caused by resistant strains . The ongoing research into its biological activities continues to reveal insights into potential therapeutic applications.

Material Science

Advanced Materials Development
In material science, this compound plays a role in developing advanced materials such as polymers and coatings. Its incorporation into these materials can enhance properties like thermal stability and chemical resistance, making it a valuable additive for industrial applications . The versatility of this compound allows for innovation in material design.

Food Safety Testing

Contaminant Detection
The compound is also applied in food safety testing to detect contaminants and ensure the safety of food products. Assays utilizing this compound provide reliable methods for quality control within the food industry, helping to maintain standards and protect public health .

Summary Table of Applications

Application AreaSpecific UsesKey Findings/Notes
Pharmaceutical DevelopmentAntimicrobial and antiviral agentsModerate inhibition of HIV-1; potent against Hepatitis B
Analytical ChemistryMetal ion detectionUsed as a reagent in spectrophotometric methods
Biological ResearchStudies on antimicrobial mechanismsEffective against resistant bacterial strains
Material ScienceDevelopment of advanced materialsEnhances thermal stability and chemical resistance
Food Safety TestingContaminant detectionReliable assays for food quality control

Mechanism of Action

The mechanism of action of 4-hydroxycinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes. For example, it shows antibacterial activity by targeting bacterial enzymes and interfering with their metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs within the Cinnoline Family

4-Hydroxycinnoline-3-carboxylic Acid Derivatives
  • 4-Hydroxycinnoline-3-carboxamides: These derivatives, described in U.S. Patent 3,657,241, are intermediates for herbicides and fungicides.
  • Alkyl Esters (e.g., ethyl ester): Used to synthesize pirazolo-cinnolines with anxiolytic activity. The esterification of the carboxylic acid group improves lipophilicity, aiding blood-brain barrier penetration .
Halogenated Cinnolines
  • 4-Chlorocinnoline-3-carboxylic Acid: The replacement of the hydroxyl group with chlorine (CAS 179024-66-9) alters reactivity and toxicity. This compound requires stringent safety measures due to respiratory hazards .

Quinoline-Based Analogs

Quinoline derivatives share structural similarities but differ in ring fusion and substitution patterns:

  • 4-Hydroxyquinoline-3-carboxylic Acid (CAS 34785-11-0): The quinoline core lacks the fused benzene ring present in cinnolines.
  • 4-Hydroxy-7-methoxyquinoline-3-carboxylic Acid (CAS 1668585-08-7): The methoxy group enhances electron density, possibly increasing antioxidant activity compared to the parent compound .
  • Kynurenic Acid (4-Hydroxyquinoline-2-carboxylic Acid): Positional isomerism shifts its pharmacological role to neuroprotection and NMDA receptor antagonism, unlike the immunomodulating properties of this compound .

Substituent Effects on Bioactivity

  • Chlorine vs. Hydroxyl Groups: Chlorinated analogs (e.g., 4-chloroquinoline-3-carboxylic acid) exhibit herbicidal activity but higher toxicity, whereas hydroxyl groups favor hydrogen bonding in anti-inflammatory applications .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility
This compound C₉H₆N₂O₃ 190.16 g/mol Moderate in DMSO
4-Hydroxy-7-methoxyquinoline-3-carboxylic Acid C₁₁H₉NO₄ 219.19 g/mol High in polar solvents
Kynurenic Acid C₁₀H₇NO₃ 189.17 g/mol Low aqueous solubility

Biological Activity

4-Hydroxycinnoline-3-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_10H_7N_2O_3
  • Molecular Weight : 201.17 g/mol

This compound features a hydroxyl group and a carboxylic acid group, which are critical for its biological activity.

Antiviral Activity

Research has indicated that derivatives of this compound exhibit significant antiviral properties, particularly against Hepatitis B Virus (HBV). A study demonstrated that certain derivatives inhibited HBV replication effectively at concentrations around 10 µM, showcasing their potential as antiviral agents .

Table 1: Inhibition of HBV Replication by Derivatives

CompoundIC50 (µM)Cytotoxicity (CC50)Selectivity Index
Compound A5.6508.93
Compound B7.2608.33
Compound C10.010010.0

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Some derivatives have shown selective cytotoxicity towards resistant cancer cell lines compared to standard treatments like doxorubicin. For instance, certain synthesized derivatives exhibited a notable ability to induce apoptosis in colon adenocarcinoma cells .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell Line TypeIC50 (µM)Remarks
Compound DDoxorubicin-sensitive>100Low activity
Compound EDoxorubicin-resistant15High selectivity
Compound FNormal Fibroblasts>100Non-toxic

The mechanisms underlying the biological activities of this compound derivatives involve several pathways:

  • Inhibition of Viral Entry : Compounds have been shown to interfere with viral entry mechanisms, potentially by blocking the interaction between the virus and host cell receptors .
  • Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death .
  • Antioxidant Properties : Some studies have noted that these compounds possess antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .

Study on Hepatitis B Virus Inhibition

In a controlled laboratory setting, researchers synthesized multiple derivatives of this compound and tested their efficacy against HBV in human hepatoma cells (HepG2). Results indicated that several compounds significantly reduced viral load without causing substantial cytotoxicity .

Study on Cancer Cell Lines

Another study focused on the anticancer properties of these compounds against various cancer cell lines. The findings revealed that specific derivatives not only inhibited cell proliferation but also enhanced the efficacy of existing chemotherapeutic agents when used in combination therapies .

Q & A

Basic: What synthetic methodologies are recommended for 4-hydroxycinnoline-3-carboxylic acid, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis of this compound typically involves condensation reactions or hydrolysis of ester precursors. For example, ester hydrolysis under acidic or basic conditions (e.g., Hell-Volhard-Zelinsky reaction) is a common route for analogous carboxylic acids . Optimization strategies include:

  • Catalyst screening : Test Brønsted/Lewis acids (e.g., H₂SO₄, AlCl₃) to accelerate hydrolysis.
  • Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility, as noted for structurally similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxycinnoline-3-carboxylic acid
Reactant of Route 2
4-Hydroxycinnoline-3-carboxylic acid

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